molecular formula C8H8N2O2 B3392489 7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE CAS No. 1042972-65-5

7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE

Cat. No. B3392489
CAS RN: 1042972-65-5
M. Wt: 164.16 g/mol
InChI Key: CZLCXZFEQSFCET-UHFFFAOYSA-N
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Description

Benzoxazines are a type of organic compound that have been studied for their potential applications in various fields . They are characterized by a benzene ring fused to an oxazine ring, which is a six-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms .


Synthesis Analysis

Benzoxazines can be synthesized from a variety of starting materials. For example, a new benzoxazine monomer was synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol .


Molecular Structure Analysis

The molecular structure of benzoxazines is characterized by a benzene ring fused to an oxazine ring . The exact structure can vary depending on the specific substituents attached to the rings.


Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions. For example, they can be polymerized to form polybenzoxazines, which have been studied for their potential applications in various fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazines can vary depending on their specific structure. For example, some benzoxazines have been found to have excellent thermal stability .

Mechanism of Action

The mechanism of action of benzoxazines can vary depending on their specific structure and the context in which they are used. For example, some benzoxazines have been studied for their potential antidiabetic, anticancer, and antioxidant activities .

properties

IUPAC Name

7-amino-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLCXZFEQSFCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725603
Record name 7-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1042972-65-5
Record name 7-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE
Reactant of Route 2
7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE
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Reactant of Route 5
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Reactant of Route 6
7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE

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